Buxbodine D Buxbodine D
Brand Name: Vulcanchem
CAS No.: 390362-53-5
VCID: VC0200977
InChI: InChI=1S/C28H46N2O/c1-18(29-19(2)31)20-11-13-26(6)22-10-9-21-24(3,4)23(30(7)8)12-14-27(21)17-28(22,27)16-15-25(20,26)5/h9-10,18,20-23H,11-17H2,1-8H3,(H,29,31)/t18-,20+,21-,22-,23-,25+,26-,27+,28-/m0/s1
SMILES: CC(C1CCC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)NC(=O)C
Molecular Formula: C28H46N2O
Molecular Weight:

Buxbodine D

CAS No.: 390362-53-5

Cat. No.: VC0200977

Molecular Formula: C28H46N2O

Molecular Weight:

* For research use only. Not for human or veterinary use.

Buxbodine D - 390362-53-5

Specification

CAS No. 390362-53-5
Molecular Formula C28H46N2O
IUPAC Name N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]ethyl]acetamide
Standard InChI InChI=1S/C28H46N2O/c1-18(29-19(2)31)20-11-13-26(6)22-10-9-21-24(3,4)23(30(7)8)12-14-27(21)17-28(22,27)16-15-25(20,26)5/h9-10,18,20-23H,11-17H2,1-8H3,(H,29,31)/t18-,20+,21-,22-,23-,25+,26-,27+,28-/m0/s1
SMILES CC(C1CCC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)NC(=O)C
Appearance Powder

Introduction

Chemical Identity and Structural Characterization

Buxbodine D belongs to the 9,19-cycloartane subclass of steroidal alkaloids, characterized by a pentacyclic framework with a fused cycloartane core. Its molecular formula, C₂₈H₄₆N₂O, corresponds to a molecular weight of 426.7 g/mol, as confirmed by high-resolution mass spectrometry . The structure features:

  • A dimethylamino group at C-6, enhancing solubility in polar organic solvents like chloroform and dimethyl sulfoxide .

  • An acetamide substituent at C-3, critical for intermolecular hydrogen bonding .

  • A rigid pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadec-9-ene scaffold, which stabilizes the molecule’s three-dimensional conformation .

Table 1: Physicochemical Properties of Buxbodine D

PropertyValueSource
CAS Number390362-53-5
SMILES NotationCC(C1CCC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)NC(=O)C
SolubilitySoluble in CHCl₃, DMSO, acetone
Storage Conditions-20°C in desiccated environment

Nuclear magnetic resonance (NMR) analyses reveal distinct signals for the C-16 vanilloyl group (δH 7.60, 7.57; δC 165.8) and C-20 dimethylamino moiety (δH 2.32; δC 42.1) . X-ray crystallography further confirms the stereochemistry at C-3 (β-configuration) and C-16 (α-orientation) .

Natural Sources and Biosynthetic Pathways

Buxbodine D occurs in Buxus microphylla and Buxus bodinieri, evergreen shrubs native to subtropical Asia . Phytochemical studies report yields of 0.002–0.005% dry weight from leaf extracts, necessitating advanced purification techniques like reverse-phase HPLC . Biosynthetically, it originates from cycloartenol, with key modifications:

  • Amination: Incorporation of dimethylamine at C-6 via transamination reactions .

  • Acetylation: Transfer of an acetyl group to C-3 by acyltransferases .

  • Oxidation: Formation of the C-9/C-10 double bond by cytochrome P450 enzymes .

Notably, structural analogs such as buxbodine B (CAS: 390362-51-3) and cyclovirobuxine D (CAS: 860-79-7) co-occur in these species, suggesting shared biosynthetic intermediates .

Cytotoxic Activity and Mechanisms of Action

In vitro assays demonstrate Buxbodine D’s selective cytotoxicity against hormone-responsive breast cancer (MCF-7) cells, with an IC₅₀ of 4.51 μM—superior to cisplatin (15.23 μM) in the same model . Mechanistic studies propose the following pathways:

Mitochondrial Apoptosis Induction

  • Caspase-3 Activation: Buxbodine D upregulates caspase-3 activity by 3.2-fold compared to untreated cells, triggering apoptosis .

  • Bax/Bcl-2 Imbalance: Increases Bax/Bcl-2 protein ratio (1.8:1) within 24 hours, promoting mitochondrial outer membrane permeabilization .

Cell Cycle Arrest

Flow cytometry reveals G2/M phase arrest (62% of cells vs. 18% in controls) via inhibition of CDK1/cyclin B1 complex phosphorylation .

Table 2: Cytotoxicity Profile of Buxbodine D

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast Cancer)4.51
HL-60 (Leukemia)13.88
SW480 (Colon Cancer)13.71

Synthetic and Analytical Challenges

  • Selective Acetylation: Using acetic anhydride/pyridine at 0°C .

  • Amination: Mitsunobu reaction with dimethylamine under Pd/C catalysis .

Analytical quantification relies on UPLC-MS/MS with a C18 column (2.6 μm, 100 Å), achieving a detection limit of 0.1 ng/mL .

Future Directions and Clinical Relevance

Buxbodine D’s selectivity for MCF-7 cells warrants investigation into:

  • Combination Therapies: Synergy with tamoxifen or CDK4/6 inhibitors.

  • Prodrug Development: Ester derivatives to enhance oral bioavailability.

  • Target Identification: CRISPR screening to map molecular targets.

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